molecular formula C12H16OS B14399119 2,3,4,5-Tetramethyl-6-(methylsulfanyl)benzaldehyde CAS No. 88339-47-3

2,3,4,5-Tetramethyl-6-(methylsulfanyl)benzaldehyde

Cat. No.: B14399119
CAS No.: 88339-47-3
M. Wt: 208.32 g/mol
InChI Key: JULJMZZUGBHQCD-UHFFFAOYSA-N
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Description

2,3,4,5-Tetramethyl-6-(methylsulfanyl)benzaldehyde is an aromatic aldehyde compound characterized by the presence of four methyl groups and a methylsulfanyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetramethyl-6-(methylsulfanyl)benzaldehyde typically involves the introduction of the aldehyde group into a pre-functionalized benzene ring. One common method is the formylation of 2,3,4,5-tetramethyl-6-(methylsulfanyl)benzene using reagents such as dichloromethyl methyl ether (Cl2CHOMe) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the formylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetramethyl-6-(methylsulfanyl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methylsulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Sodium borohydride in methanol or ethanol at room temperature.

    Substitution: Nucleophiles such as sodium iodide (NaI) in acetone under reflux conditions.

Major Products Formed

    Oxidation: 2,3,4,5-Tetramethyl-6-(methylsulfanyl)benzoic acid.

    Reduction: 2,3,4,5-Tetramethyl-6-(methylsulfanyl)benzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

2,3,4,5-Tetramethyl-6-(methylsulfanyl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and their derivatives.

    Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of dyes and fragrances.

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetramethyl-6-(methylsulfanyl)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methylsulfanyl group can also participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,5-Tetramethylbenzaldehyde: Lacks the methylsulfanyl group, resulting in different reactivity and applications.

    2,3,4,5-Tetramethyl-6-(methylthio)benzaldehyde: Similar structure but with a thioether group instead of a sulfanyl group.

    2,3,4,5-Tetramethyl-6-(methylsulfonyl)benzaldehyde: Contains a sulfonyl group, leading to different chemical properties and reactivity.

Uniqueness

2,3,4,5-Tetramethyl-6-(methylsulfanyl)benzaldehyde is unique due to the presence of both multiple methyl groups and a methylsulfanyl group, which confer distinct electronic and steric properties. These features make it a valuable compound for various synthetic and research applications.

Properties

CAS No.

88339-47-3

Molecular Formula

C12H16OS

Molecular Weight

208.32 g/mol

IUPAC Name

2,3,4,5-tetramethyl-6-methylsulfanylbenzaldehyde

InChI

InChI=1S/C12H16OS/c1-7-8(2)10(4)12(14-5)11(6-13)9(7)3/h6H,1-5H3

InChI Key

JULJMZZUGBHQCD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1C)C=O)SC)C)C

Origin of Product

United States

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